2(1H)-Quinazolinone, 4-hydrazinyl- 2(1H)-Quinazolinone, 4-hydrazinyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14844830
InChI: InChI=1S/C8H8N4O/c9-12-7-5-3-1-2-4-6(5)10-8(13)11-7/h1-4H,9H2,(H2,10,11,12,13)
SMILES:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

2(1H)-Quinazolinone, 4-hydrazinyl-

CAS No.:

Cat. No.: VC14844830

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Quinazolinone, 4-hydrazinyl- -

Specification

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name 4-hydrazinyl-1H-quinazolin-2-one
Standard InChI InChI=1S/C8H8N4O/c9-12-7-5-3-1-2-4-6(5)10-8(13)11-7/h1-4H,9H2,(H2,10,11,12,13)
Standard InChI Key GTRILPUYZFUVNY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=O)N2)NN

Introduction

Synthetic Methodologies

The synthesis of 4-hydrazinylquinazolinone derivatives typically involves cyclocondensation reactions or post-functionalization of preformed quinazolinones.

Cyclocondensation of Anthranilic Acid Derivatives

A common route involves reacting anthranilic acid with hydrazine hydrate under reflux conditions in ethanol (Scheme 1) :

Anthranilic acid+Hydrazine hydrateΔ,EtOH4-Hydrazinylquinazolinone+H2O\text{Anthranilic acid} + \text{Hydrazine hydrate} \xrightarrow{\Delta, \text{EtOH}} \text{4-Hydrazinylquinazolinone} + \text{H}_2\text{O}

This method yields the target compound in ~65–75% purity, requiring subsequent recrystallization from ethanol/water mixtures .

Post-Functionalization Strategies

Alternative approaches modify preformed quinazolinones. For example, chlorination at position 4 followed by nucleophilic substitution with hydrazine achieves higher regioselectivity :

4-Chloroquinazolinone+HydrazineTHF4-Hydrazinylquinazolinone+HCl\text{4-Chloroquinazolinone} + \text{Hydrazine} \xrightarrow{\text{THF}} \text{4-Hydrazinylquinazolinone} + \text{HCl}

This method improves yields to 80–85% and reduces byproduct formation .

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
Cyclocondensation65–7590–95Single-step, cost-effective
Post-functionalization80–8598–99High regioselectivity

Pharmacological Activities

Antitumor Activity

4-Hydrazinylquinazolinone derivatives inhibit tyrosine kinase receptors (TKRs) and dihydrofolate reductase (DHFR), making them potent candidates for cancer therapy. Compound 9 (2-(4-chlorostyryl)-4-hydrazinylquinazoline) demonstrated IC50_{50} values of 1.2–2.5 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines, surpassing doxorubicin in selectivity indices . Mechanistic studies reveal apoptosis induction via caspase-3 activation and G0_0/G1_1 cell cycle arrest .

Antimicrobial Efficacy

Fluoroquinolone-like derivatives of 4-hydrazinylquinazolinone exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Compound 13 (4-hydrazinyl-2-(thiazol-2-yl)quinazolinone) showed minimum inhibitory concentrations (MICs) of 4–8 μg/mL, comparable to ciprofloxacin .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundS. aureus (MIC, μg/mL)E. coli (MIC, μg/mL)P. aeruginosa (MIC, μg/mL)
134816
15248

Enzyme Inhibition

These compounds selectively inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication. Molecular docking studies indicate strong binding to the ATP-binding pocket of gyrase B (binding energy: −9.2 kcal/mol) .

Structure-Activity Relationships (SAR)

  • Hydrazine Substitution: The hydrazinyl group enhances hydrogen bonding with target enzymes, improving affinity .

  • Aromatic Modifications: Electron-withdrawing groups (e.g., -Cl) at position 2 increase cytotoxicity by 40–60% .

  • Heterocyclic Fusion: Pyrrolo[2,1-b]quinazolinone derivatives (e.g., compound 5) exhibit dual inhibitory activity against DHFR and TKRs .

Applications in Drug Development

Antibiotic Resistance Mitigation

4-Hydrazinylquinazolinones overcome efflux pump-mediated resistance in methicillin-resistant S. aureus (MRSA) by disrupting membrane potential .

Targeted Cancer Therapies

Conjugation with folate vectors enhances tumor-specific delivery, reducing systemic toxicity in murine models .

Challenges and Future Directions

While promising, challenges include optimizing pharmacokinetic properties (e.g., oral bioavailability) and addressing potential hepatotoxicity at high doses (>100 mg/kg) . Future research should explore:

  • Nanoparticle Delivery Systems: To improve solubility and target specificity.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors or existing chemotherapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator